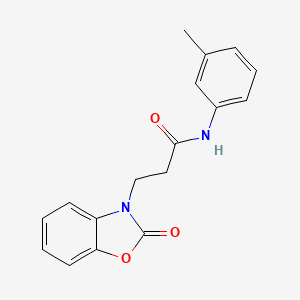

![molecular formula C26H29ClN4O4S2 B2801328 2-(4-(吲哚-1-基磺酰基)苯甲酰胺基)-6-异丙基-4,5,6,7-四氢噻吩[2,3-c]吡啶-3-甲酸酰胺 盐酸盐 CAS No. 1052530-08-1](/img/structure/B2801328.png)

2-(4-(吲哚-1-基磺酰基)苯甲酰胺基)-6-异丙基-4,5,6,7-四氢噻吩[2,3-c]吡啶-3-甲酸酰胺 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

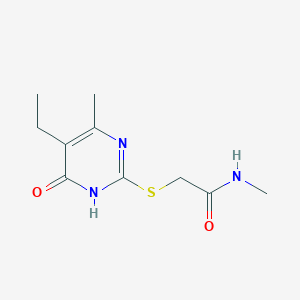

The synthesis of indole derivatives, such as this compound, has been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds . The new derivatives of the indole can be synthesized according to the seven positions available on the indole molecule .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis

The compound is a synthetic compound with a molecular formula of C23H23N3O4S2 and a molecular weight of 469.57. More detailed physical and chemical properties are not available in the retrieved information.科学研究应用

潜在抗精神病药

正在考虑的化合物已在杂环类似物的背景下探索,作为潜在的抗精神病药。专注于各种杂环羧酰胺的研究,包括与该化学物质在结构上相关的化合物,已表明有希望的体外和体内活性。这些活性尤其与与多巴胺 D2、5-羟色胺 5-HT2 和 5-HT1a 受体结合,以及拮抗小鼠中阿扑吗啡诱导的反应有关,这表明具有抗精神病潜力 (Norman 等,1996)。

抗惊厥活性

该化合物的另一个研究应用领域涉及对其类似物的抗惊厥活性研究。与所讨论的化合物密切相关的 novel 四氢噻吩吡啶已被合成并评估了其对小鼠中 N-甲基-D-天冬氨酸 (NMDA) 诱发的癫痫发作的疗效。这些研究有助于了解癫痫发作障碍中结构-活性关系和潜在的治疗应用 (Ohkubo 等,1996)。

抗癌药

该化合物及其衍生物也已被研究为潜在的抗癌药。专注于结构相关的靛红衍生物的研究已显示出对各种人类癌细胞系具有显着的抗增殖活性。这突出了该化合物在开发新的抗癌疗法中的潜在应用 (Abu‐Hashem & Al-Hussain,2022)。

抗分枝杆菌特性

研究还证明了该化合物衍生物在抗分枝杆菌应用中的潜力。四氢噻吩吡啶-3-羧酰胺衍生物已针对其对结核分枝杆菌的活性进行了评估,显示出作为新型抗分枝杆菌剂的希望 (Samala 等,2014)。

抗菌活性

对四氢噻吩[2,3-c]吡啶-3-羧酰胺类似物的研究揭示了它们抑制某些细菌菌株(如金黄色葡萄球菌和大肠杆菌)生长的能力。这表明在抗菌药物开发领域具有潜在应用 (Doshi 等,2015)。

作用机制

The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Researchers have investigated the effect of a carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .

未来方向

属性

IUPAC Name |

2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O4S2.ClH/c1-16(2)29-13-12-20-22(15-29)35-26(23(20)24(27)31)28-25(32)18-7-9-19(10-8-18)36(33,34)30-14-11-17-5-3-4-6-21(17)30;/h3-10,16H,11-15H2,1-2H3,(H2,27,31)(H,28,32);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKFVVHPSFTJPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

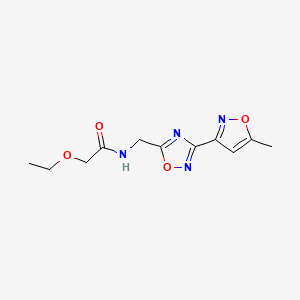

![9-benzyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2801246.png)

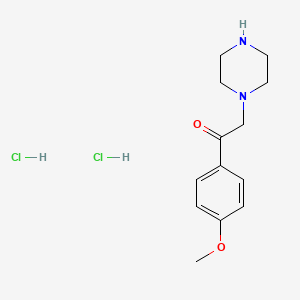

![(5-Bromopyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2801247.png)

![2,4-Dimethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2801251.png)

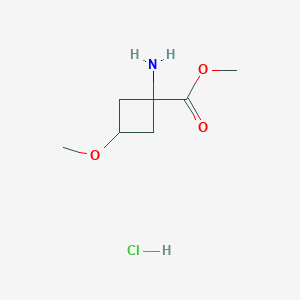

![Bicyclo[1.1.1]pentan-1-amine hydroiodide](/img/structure/B2801253.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2801257.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2801262.png)

![N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B2801263.png)